2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine
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Overview
Description
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a methyl group and a 4-methylphenylmethyl group. Pyrrolidine derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to interact with various molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine typically involves the reaction of 4-methylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine or phenyl derivatives.
Scientific Research Applications
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
2-Methylpyrrolidine: Similar structure but lacks the 4-methylphenylmethyl group.
4-Methylbenzylamine: Contains the 4-methylphenylmethyl group but lacks the pyrrolidine ring
Uniqueness
2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-methylphenylmethyl group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it valuable in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-methyl-2-[(4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)10-13(2)8-3-9-14-13/h4-7,14H,3,8-10H2,1-2H3 |
InChI Key |
PBZSQOFKAMEMGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CCCN2)C |
Origin of Product |
United States |
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